molecular formula C8H13N B6266602 rac-(1R,2R)-2-ethynylcyclohexan-1-amine CAS No. 2098054-51-2

rac-(1R,2R)-2-ethynylcyclohexan-1-amine

Cat. No.: B6266602
CAS No.: 2098054-51-2
M. Wt: 123.2
InChI Key:
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Description

rac-(1R,2R)-2-ethynylcyclohexan-1-amine: is a chiral compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring with an amine functional group. The presence of chiral centers in the molecule makes it an interesting subject for studies related to stereochemistry and enantioselectivity.

Preparation Methods

The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethynylmagnesium bromide to form 2-ethynylcyclohexanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran or ethanol .

Chemical Reactions Analysis

rac-(1R,2R)-2-ethynylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

rac-(1R,2R)-2-ethynylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves the addition of an ethynyl group to cyclohexanone followed by reduction and reductive amination.", "Starting Materials": [ "Cyclohexanone", "Ethynylmagnesium bromide", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Addition of ethynylmagnesium bromide to cyclohexanone in diethyl ether to form rac-(1R,2R)-2-ethynylcyclohexan-1-ol", "Reduction of rac-(1R,2R)-2-ethynylcyclohexan-1-ol with sodium borohydride in methanol to form rac-(1R,2R)-2-ethynylcyclohexan-1-ol", "Reductive amination of rac-(1R,2R)-2-ethynylcyclohexan-1-ol with ammonium chloride and sodium borohydride in hydrochloric acid to form rac-(1R,2R)-2-ethynylcyclohexan-1-amine", "Purification of rac-(1R,2R)-2-ethynylcyclohexan-1-amine with sodium hydroxide and extraction with diethyl ether" ] }

CAS No.

2098054-51-2

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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